molecular formula C10H11NO B3361905 (S)-1-(Benzofuran-2-YL)ethanamine CAS No. 939792-89-9

(S)-1-(Benzofuran-2-YL)ethanamine

Cat. No. B3361905
CAS RN: 939792-89-9
M. Wt: 161.2 g/mol
InChI Key: KJCGVGWCEJJQSW-ZETCQYMHSA-N
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Description

“(S)-1-(Benzofuran-2-YL)ethanamine” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds, including “(S)-1-(Benzofuran-2-YL)ethanamine”, can have two different three-dimensional arrangements . These arrangements are mirror images of each other, known as enantiomers . The two enantiomers are designated S-BMA and R-BMA .

Mechanism of Action

Target of Action

It is known that benzofuran compounds have a broad range of biological activities, indicating that they interact with diverse targets .

Mode of Action

One enantiomer can have a positive biological effect while the other can be harmful or have no effect .

Biochemical Pathways

It’s known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The S-isomer of benzofuranylethanol, a compound similar to (S)-1-(Benzofuran-2-YL)ethanamine, has been shown to have antimicrobial properties, inhibiting the growth of bacteria as well as yeast . This suggests that (S)-1-(Benzofuran-2-YL)ethanamine may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-1-(Benzofuran-2-YL)ethanamine. For example, the production of the S-isomer of benzofuranylethanol varies among different vegetables . This suggests that the environment in which (S)-1-(Benzofuran-2-YL)ethanamine is produced or administered could impact its biological activity.

Future Directions

Studies are underway to more fully assess the antimicrobial property of the mixture of the R- and S-isomer and compare it to the antimicrobial property of the pure S-isomer produced by carrots . This suggests that future research may focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of microbial infections .

properties

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCGVGWCEJJQSW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Benzofuran-2-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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